molecular formula C13H11ClN4O B1451907 6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097132-54-1

6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1451907
CAS No.: 1097132-54-1
M. Wt: 274.7 g/mol
InChI Key: WVFPFBIMRWOTQK-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

Molecular Architecture

The compound features a bicyclic core comprising a triazole ring fused to a pyridazine ring. Key substituents include:

  • A chlorine atom at the 6th position of the pyridazine ring.
  • A 4-ethoxyphenyl group at the 3rd position of the triazole ring.

The IUPAC name, 6-chloro-3-(4-ethoxyphenyl)triazolo[4,3-b]pyridazine , reflects this substitution pattern (Figure 1).

Table 1: Key Structural Properties
Property Value
Molecular Formula C₁₃H₁₁ClN₄O
Molecular Weight 274.71 g/mol
SMILES CCOC1=CC=C(C=C1)C2=NN=C3C=CC(Cl)=NN32
InChI Key HAGOWEAORGSLPT-UHFFFAOYSA-N

X-ray crystallography studies of analogous triazolopyridazines reveal a planar molecular geometry stabilized by intramolecular C–H⋯N hydrogen bonds. The ethoxyphenyl group adopts a near-coplanar orientation relative to the bicyclic core, enhancing π-π stacking interactions with biological targets.

Bonding and Electronic Characteristics

  • The pyridazine ring exhibits alternating single and double bonds (C4–C5: 1.416 Å; C5–C6: 1.343 Å), indicating localized π-electron density.
  • The C–Cl bond length (1.732 Å) is elongated compared to typical aryl chlorides, suggesting enhanced reactivity in nucleophilic substitution reactions.
  • The ethoxy group (–OCH₂CH₃) donates electron density via resonance, modulating the electrophilicity of the triazole ring.

Properties

IUPAC Name

6-chloro-3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-2-19-10-5-3-9(4-6-10)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFPFBIMRWOTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a unique combination of triazole and pyridazine rings. Its molecular formula is C13H12ClN5OC_{13}H_{12}ClN_5O, and it has gained attention in medicinal chemistry due to its structural complexity and potential biological activities. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • Chloro substituent at the 6-position
  • Ethoxyphenyl group at the 3-position of the triazole moiety

This configuration enhances solubility and may improve interactions with biological targets compared to other derivatives. The compound's molecular weight is approximately 274.71 g/mol.

Anticancer Properties

Recent studies have indicated that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant anticancer activity. For instance:

  • Antiproliferative Activity : A study reported that derivatives of [1,2,4]triazolo[4,3-b]pyridazines exhibited moderate to potent antiproliferative activity against various cancer cell lines. The compound 4q , which is structurally similar to this compound, demonstrated IC50 values ranging from 0.008 to 0.014 μM against SGC-7901, A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
  • Mechanism of Action : The mechanism involves inhibition of tubulin polymerization. The binding affinity of these compounds at the colchicine binding site on microtubules disrupts microtubule dynamics during mitosis, leading to cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The presence of different substituents significantly influences the pharmacological properties of triazolo-pyridazine derivatives. For example:

  • The ethoxy group enhances solubility and bioactivity.
  • Variations in substituents on the phenyl ring can alter lipophilicity and overall bioactivity .

Research Findings

CompoundIC50 (μM)Cell LineMechanism
This compound TBDTBDTBD
Compound 4q 0.014SGC-7901Inhibits tubulin polymerization
Compound CA-4 0.009–0.012A549Colchicine binding site inhibitor

Case Studies

One notable case study involved a series of synthesized triazolo-pyridazine derivatives that were evaluated for their anticancer properties. Among them:

  • Compound 22i , while not identical to our compound of interest, exhibited excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values of 0.83±0.070.83\pm 0.07 μM and 0.15±0.080.15\pm 0.08 μM respectively . This highlights the potential for similar compounds within this class to exhibit significant biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine can be contextualized by comparing it to other triazolo[4,3-b]pyridazine derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]pyridazine Derivatives

Compound Name Substituents (Position) Biological Activity/Properties Key Findings References
6-Chloro-3-(4-ethoxyphenyl) derivative 6-Cl, 3-(4-ethoxyphenyl) Under investigation Ethoxy group enhances solubility; synthetic intermediate for further derivatization .
6-Chloro-3-(trifluoromethyl) derivative 6-Cl, 3-CF₃ Anticancer (BRD4 inhibition) High lipophilicity (logP ~2.5); potent BRD4 binding (IC₅₀ = 0.12 µM) .
3-Chloro-6-(4-fluorophenyl) derivative 3-Cl, 6-(4-fluorophenyl) Antitubulin agent Fluorine substitution improves metabolic stability; IC₅₀ = 1.8 µM in MCF-7 cells .
6-Chloro-3-(2-methoxyphenyl) derivative 6-Cl, 3-(2-methoxyphenyl) Antimicrobial screening Ortho-methoxy group reduces steric hindrance; moderate antifungal activity .
3,6-Diaryl derivatives (e.g., 3-phenyl-6-(4-methylphenyl)) 3-aryl, 6-aryl Antiproliferative (tubulin inhibition) Rigid scaffold mimics combretastatin A-4; IC₅₀ = 0.3 µM in HeLa cells .
6-Chloro-3-(chloromethyl)-7-methyl derivative 6-Cl, 3-(CH₂Cl), 7-CH₃ Structural studies Chloromethyl group increases lipophilicity (logP = 2.1); co-crystallizes with acetic acid .

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., CF₃) : Compounds like 6-chloro-3-(trifluoromethyl) derivatives exhibit strong BRD4 bromodomain inhibition due to enhanced hydrophobic interactions .
  • Ethoxy vs. Methoxy Groups : The para-ethoxy substituent in the target compound likely improves water solubility compared to ortho-methoxy analogs, which may reduce cellular permeability .

Structural Flexibility :

  • Diaryl derivatives (e.g., 3,6-diaryl compounds) demonstrate rigid scaffolding essential for antitubulin activity, mimicking natural ligands like combretastatin A-4 . In contrast, the target compound’s single aryl group may limit such interactions but offers synthetic versatility for further modifications.

Synthetic Utility :

  • The 6-chloro-3-(4-ethoxyphenyl) derivative serves as a key intermediate for generating hydrazinyl or acetohydrazide analogs, as seen in related triazolo[4,3-b]pyridazine syntheses .

Q & A

Q. What are the primary synthetic routes for 6-chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, and how are intermediates characterized?

The compound is typically synthesized via cyclization of 3-chloro-6-hydrazinopyridazine with appropriate reagents. For example, hydrazine intermediates can react with aldehydes under oxidative conditions (e.g., Br₂/AcOH or iodobenzene diacetate) to form the triazole ring . Key intermediates are characterized using HRMS (ESI) for molecular ion verification (e.g., [M+H]⁺ at 245.0594) and IR spectroscopy to confirm functional groups like C-Cl (771 cm⁻¹) and triazole/pyridazine ring vibrations (1479–1152 cm⁻¹) .

Q. How is the chlorine atom in the pyridazine ring utilized for further functionalization?

The chlorine at position 6 is a reactive site for nucleophilic substitution. For instance, it can be replaced with alkoxy groups (e.g., using alcohols under basic conditions) or amines to generate derivatives for structure-activity relationship (SAR) studies. This substitution is critical for modifying electronic properties and biological activity .

Q. What analytical techniques are essential for purity assessment and structural confirmation?

High-resolution mass spectrometry (HRMS) and elemental analysis are used for molecular formula verification. Chromatographic methods (TLC, HPLC) ensure purity, while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous triazolopyridazine derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 6-chloro-3-(4-ethoxyphenyl)triazolopyridazine in multicomponent reactions?

Steric hindrance from the 4-ethoxyphenyl group can slow cyclization kinetics, requiring optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times). Electronic effects from the electron-donating ethoxy group enhance the electrophilicity of the triazole ring, facilitating nucleophilic attacks. Computational studies (DFT) and Hammett parameters can quantify these effects .

Q. What crystallographic insights reveal the planarity and intermolecular interactions of this compound?

Single-crystal X-ray analysis shows that the triazolopyridazine core is nearly planar (r.m.s. deviation: 0.036 Å), with intramolecular C–H⋯N hydrogen bonds stabilizing the structure. Intermolecular π-π stacking (centroid distances: ~3.7 Å) and C–H⋯Cl interactions contribute to crystal packing, which is critical for understanding solid-state properties and polymorphism .

Q. How can contradictions in cytotoxic activity data be resolved when evaluating derivatives?

Discrepancies in cytotoxicity (e.g., IC₅₀ variability across cell lines) may arise from differences in assay protocols (MTT vs. SRB), solubility, or metabolic stability. Normalizing data using reference standards (e.g., adriamycin) and conducting pharmacokinetic studies (e.g., plasma stability assays) can clarify structure-activity trends .

Q. What strategies mitigate challenges in synthesizing bis-triazolopyridazine derivatives from this compound?

Traditional methods face limitations like toxic reagents (e.g., lead tetraacetate) and low yields. Modern approaches use one-pot multicomponent reactions with IBD (iodobenzene diacetate) in dichloromethane, achieving higher efficiency (60–75% yields) and reduced reaction times (2–4 hours) .

Q. How does the 4-ethoxyphenyl substituent impact binding to biological targets like c-Met/Pim-1 kinases?

The ethoxy group enhances hydrophobic interactions in kinase active sites, as shown in docking studies. SAR comparisons with analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives) reveal that bulkier substituents improve binding affinity but may reduce solubility, necessitating a balance in molecular design .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Optimization Iodobenzene diacetate-mediated cyclization
Structural Analysis X-ray crystallography, HRMS, IR
Biological Evaluation MTT assay, docking simulations (AutoDock Vina)
SAR Studies Hammett analysis, logP measurements

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

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